methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate
Description
Methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a heterocyclic compound featuring a fused triazolo-pyridazine core linked to a methyl benzoate moiety via an acetamido bridge. This structure integrates a phenyl group at position 6 of the pyridazine ring and a 3-oxo functional group.
Properties
IUPAC Name |
methyl 3-[[2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-20(28)15-8-5-9-16(12-15)22-19(27)13-25-21(29)26-18(24-25)11-10-17(23-26)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGFYNWTFWBVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3406-5346 is the Lymphocytic Choriomeningitis Virus (LCMV) . The compound specifically interferes with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2.
Mode of Action
F3406-5346 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment. This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome. The compound has been found to target residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-5346.
Biochemical Pathways
The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm. This inhibits the initiation of transcription and replication of the virus genome, thereby preventing the spread of the virus within the host.
Result of Action
The result of F3406-5346’s action is the inhibition of LCMV multiplication. By preventing the virus from entering host cells and initiating replication, the compound effectively halts the spread of the virus within the host.
Action Environment
The action of F3406-5346 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion process. Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown and warrant further investigation.
Biological Activity
Methyl 3-(2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The compound can be described by its molecular formula and features a triazolo-pyridazine moiety, which is known for its diverse pharmacological properties. The presence of the benzoate group enhances its lipophilicity, potentially improving its bioavailability.
- Kinase Inhibition : Recent studies indicate that derivatives of triazolo-pyridazine compounds exhibit inhibitory activity against various kinases, particularly c-Met kinase. For instance, a related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, suggesting that this compound may also act through similar pathways .
- Cytotoxicity : In vitro studies have shown that triazolo-pyridazine derivatives can induce cytotoxic effects in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives have exhibited IC50 values in the low micromolar range, indicating significant cytotoxic potential .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of various triazolo-pyridazine derivatives against A549 and MCF-7 cell lines using the MTT assay. The results indicated that several compounds led to significant cell death with IC50 values ranging from 1.06 to 2.73 μM. This suggests that compounds with similar structures to this compound could be effective in targeting these cancer types .
Study 2: Mechanistic Insights into Apoptosis Induction
Further investigations revealed that some triazolo-pyridazine derivatives could induce late apoptosis in A549 cells. Flow cytometry analysis showed an increase in cells arrested in the G0/G1 phase of the cell cycle upon treatment with these compounds, indicating a potential mechanism for their anti-cancer activity .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Target | Cell Line |
|---|---|---|---|
| Methyl 3-(2-{...}) | TBD | c-Met kinase | N/A |
| Compound 12e | 1.06 | c-Met kinase | A549 |
| Compound 12e | 1.23 | c-Met kinase | MCF-7 |
| Compound 12e | 2.73 | c-Met kinase | HeLa |
Note: TBD indicates "To Be Determined" for methyl 3-(2-{...}) as specific IC50 values were not available.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural Analogues with Triazolo-Pyridazine Cores
- Compound (CAS 877634-23-6) :
- Structure : 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide.
- Key Differences : Replaces the acetamido-benzoate group with a sulfanyl-acetamide moiety and a 4-methylphenyl substituent.
- Properties : Molecular weight = 299.35 g/mol; aqueous solubility = 11.2 µg/mL (pH 7.4). The sulfanyl group may enhance hydrophobicity compared to the acetamido linker in the target compound .
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds from the Molecules (2011) study include:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
- I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate.
Comparison :
- Ester Group : The target compound uses a methyl ester, whereas these analogues employ ethyl esters. Methyl esters generally exhibit slightly higher metabolic stability but lower lipophilicity.
- Heterocyclic Core: Pyridazine/isoxazole vs. triazolo-pyridazine.
Benzo-Fused Oxazinone Derivatives
describes a derivative with a benzo[b][1,4]oxazin-3-one core. While structurally distinct, its synthesis via cesium carbonate-mediated coupling highlights methodological parallels for assembling acetamido-linked heterocycles. Such methods may be applicable to synthesizing the target compound .
Data Table: Key Comparative Properties
Research Findings and Implications
- Solubility : The sulfanyl-acetamide derivative (CAS 877634-23-6) shows moderate aqueous solubility, suggesting that the target compound’s acetamido-benzoate group may improve solubility due to increased polarity .
- Bioactivity : Pyridazine-containing analogues (e.g., I-6230) have been explored as kinase inhibitors. The triazolo-pyridazine core in the target compound could offer superior binding affinity due to its rigid, planar structure .
- Synthetic Feasibility : Methods from , such as cesium carbonate-mediated coupling, could be adapted for synthesizing the target compound’s acetamido linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
